molecular formula C26H23FN4O2 B2393794 N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251574-08-9

N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2393794
CAS RN: 1251574-08-9
M. Wt: 442.494
InChI Key: BFHVVPIWAFWOTP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antihypertensive Agents

A series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, has been developed for treating hypertension. These compounds, which are structurally related to "N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide", have shown potent antihypertensive effects when administered orally, highlighting their potential as therapeutic agents for cardiovascular diseases (Carini et al., 1991).

Serotonin Receptor Antagonists

Research on fluorinated derivatives of WAY 100635 has led to the development of compounds with potential as serotonin receptor antagonists. These derivatives, designed for radiolabeling and biological evaluation, could provide insights into the dynamic changes in serotonin levels, indicating their utility in neuropsychiatric disorder research (Lang et al., 1999).

Cardiac Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity have identified compounds with class III electrophysiological activity. These findings may contribute to the development of novel treatments for arrhythmias, showing the therapeutic potential of imidazole derivatives in cardiac conditions (Morgan et al., 1990).

Anticancer Study

Novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate has been synthesized and evaluated for its anticancer activity. Such research underscores the importance of imidazole derivatives in the search for new anticancer drugs, suggesting potential research applications for related compounds in oncology (Kumar et al., 2020).

Mycobacterium tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase. This research highlights the potential of imidazole derivatives in developing new antimicrobial agents, particularly against tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-(4-ethylphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2/c1-2-18-3-11-23(12-4-18)30-26(33)24-16-31(17-28-24)15-19-5-13-22(14-6-19)29-25(32)20-7-9-21(27)10-8-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHVVPIWAFWOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

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